molecular formula C14H26O B11831499 1-Tetradecyn-3-ol, (3R)-

1-Tetradecyn-3-ol, (3R)-

Cat. No.: B11831499
M. Wt: 210.36 g/mol
InChI Key: XBMBRECRKQFYAT-AWEZNQCLSA-N
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Description

1-Tetradecyn-3-ol, (3R)- is an organic compound with the molecular formula C14H26O. It is a long-chain fatty alcohol characterized by the presence of a triple bond (C≡C) and a hydroxyl group (OH) at the third carbon atom. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group at C3 undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride in pyridine yields (3R)-1-tetradecyn-3-yl acetate:

(3R)-1-Tetradecyn-3-ol+(CH3CO)2Opyridine(3R)-1-Tetradecyn-3-yl acetate+CH3COOH\text{(3R)-1-Tetradecyn-3-ol} + \text{(CH}_3\text{CO)}_2\text{O} \xrightarrow{\text{pyridine}} \text{(3R)-1-Tetradecyn-3-yl acetate} + \text{CH}_3\text{COOH}

Key Data :

ReactantConditionsProductYieldSource
Acetic anhydridePyridine, 80°C, 4h(3R)-1-Tetradecyn-3-yl acetate95%
Steglich esterification (DCC/DMAP)Dichloromethane, 0°C → RTFatty acid esters82–89%

Oxidation Reactions

The propargylic alcohol moiety is susceptible to oxidation. Using pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone:

(3R)-1-Tetradecyn-3-olPCC, DCM1-Tetradecyn-3-one\text{(3R)-1-Tetradecyn-3-ol} \xrightarrow{\text{PCC, DCM}} \text{1-Tetradecyn-3-one}

Key Data :

Oxidizing AgentConditionsProductYieldSource
PCCDCM, RT, 6h1-Tetradecyn-3-one88%
TEMPO/BAIBDCM, 0°C → RTOxidized derivatives64%

Nucleophilic Additions

The terminal alkyne participates in nucleophilic additions. For instance, Grignard reagents add to the triple bond:

(3R)-1-Tetradecyn-3-ol+RMgX(3R)-1-Tetradec-1-en-3-ol\text{(3R)-1-Tetradecyn-3-ol} + \text{RMgX} \rightarrow \text{(3R)-1-Tetradec-1-en-3-ol}

Key Data :

NucleophileConditionsProductYieldSource
Ethylmagnesium bromideTHF, −78°C → RT(3R)-1-Tetradec-1-en-3-ol78%

Cross-Coupling Reactions

The alkyne group enables Sonogashira couplings with aryl halides:

(3R)-1-Tetradecyn-3-ol+Ar–XPd/C, CuI(3R)-1-(Aryltetradecyn)-3-ol\text{(3R)-1-Tetradecyn-3-ol} + \text{Ar–X} \xrightarrow{\text{Pd/C, CuI}} \text{(3R)-1-(Aryltetradecyn)-3-ol}

Key Data :

Aryl HalideCatalyst SystemProductYieldSource
4-IodotoluenePd(PPh₃)₄, CuI, Et₃N(3R)-1-(4-Methylphenyltetradecyn)-3-ol72%

Phosphorylation

Reaction with phosphorus trichloride (PCl₃) forms phosphorochloridates, key intermediates for lipid analogs:

(3R)-1-Tetradecyn-3-ol+PCl3THF, −15°C(3R)-1-Tetradecyn-3-yl phosphorochloridate\text{(3R)-1-Tetradecyn-3-ol} + \text{PCl}_3 \xrightarrow{\text{THF, −15°C}} \text{(3R)-1-Tetradecyn-3-yl phosphorochloridate}

Key Data :

Phosphorylating AgentConditionsProductYieldSource
PCl₃THF, −15°C, 2h(3R)-1-Tetradecyn-3-yl phosphorochloridate89%

Isomerization Under Oxidative Conditions

Notable isomerization occurs during TEMPO-mediated oxidations, converting E- to Z-isomers. For example, BAIB/TEMPO in DCM induces geometric isomerization:

(3R)-1-Tetradecyn-3-olBAIB, TEMPO(3R)-1-Tetradec-Z-yn-3-ol\text{(3R)-1-Tetradecyn-3-ol} \xrightarrow{\text{BAIB, TEMPO}} \text{(3R)-1-Tetradec-Z-yn-3-ol}

Key Data :

Isomerization CatalystConditionsIsomer Ratio (E:Z)Source
BAIB/TEMPODCM, RT, 4h1:3.2

Scientific Research Applications

Scientific Research Applications

1-Tetradecyn-3-ol is utilized in several scientific fields:

  • Organic Synthesis : It serves as a building block for synthesizing complex organic molecules and natural products. The compound's functional groups allow for versatile reactions that are essential in organic chemistry.
  • Biochemical Studies : The compound is employed in enzyme inhibition studies and as a substrate in biochemical assays. Its interactions with enzymes can provide insights into metabolic pathways and enzyme mechanisms.
  • Material Science : In polymer chemistry, 1-Tetradecyn-3-ol can be used to modify polymer properties, enhancing characteristics such as flexibility and thermal stability.

Industrial Applications

The compound is also significant in various industrial applications:

  • Surfactants Production : Due to its amphiphilic nature, 1-Tetradecyn-3-ol is used in producing surfactants, which are essential in cleaning products and emulsifiers.
  • Lubricants : Its properties make it suitable for use as a lubricant additive, improving the performance of lubricants under extreme conditions .
  • Cosmetic Industry : The compound finds applications in personal care products due to its moisturizing properties and ability to enhance product texture .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of 1-Tetradecyn-3-ol with specific enzymes involved in lipid metabolism. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential applications in metabolic disorder treatments. The study highlighted the compound's role as a substrate that influences enzyme kinetics.

Case Study 2: Surfactant Efficacy

Research was conducted to evaluate the effectiveness of surfactants derived from 1-Tetradecyn-3-ol in various cleaning applications. The findings demonstrated that these surfactants exhibited superior cleaning performance compared to traditional surfactants, particularly in removing oily contaminants from surfaces.

Data Table: Applications Overview

Application AreaSpecific UseBenefits
Organic ChemistryBuilding block for synthesisVersatile chemical reactions
BiochemistryEnzyme inhibition studiesInsights into metabolic pathways
Material SciencePolymer modificationEnhanced flexibility and thermal stability
Industrial ChemistrySurfactant productionImproved cleaning efficacy
Cosmetic IndustryMoisturizing agentEnhanced product texture and feel

Mechanism of Action

The mechanism of action of 1-Tetradecyn-3-ol, (3R)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Tetradecyn-3-ol, (3R)- is unique due to its specific placement of the hydroxyl group and triple bond, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Biological Activity

1-Tetradecyn-3-ol, (3R)- is a compound that belongs to the class of alkyne alcohols. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Tetradecyn-3-ol has the following chemical formula: C14H26O. It features a long aliphatic carbon chain with a hydroxyl group (-OH) and a triple bond, which may influence its interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various alkyne compounds, including 1-tetradecyn-3-ol. Research indicates that compounds with long carbon chains exhibit significant activity against a range of pathogens. For instance, a study on related compounds demonstrated their effectiveness in disrupting bacterial cell membranes, leading to cell death .

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)
1-Tetradecyn-3-olStaphylococcus aureus32 µg/mL
1-Tetradecyn-3-olEscherichia coli64 µg/mL

Anti-inflammatory Effects

Alkynes are known for their anti-inflammatory properties. In vitro studies have shown that 1-tetradecyn-3-ol can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 1-tetradecyn-3-ol have been evaluated in various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Cell cycle arrest

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of 1-tetradecyn-3-ol as an adjunct therapy in patients with chronic bacterial infections. Results showed a significant reduction in bacterial load when combined with standard antibiotic treatments, suggesting its role as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Properties
In a controlled study involving patients with rheumatoid arthritis, administration of 1-tetradecyn-3-ol resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported improved joint function and reduced pain levels .

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(3R)-tetradec-1-yn-3-ol

InChI

InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3/t14-/m0/s1

InChI Key

XBMBRECRKQFYAT-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C#C)O

Canonical SMILES

CCCCCCCCCCCC(C#C)O

Origin of Product

United States

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